molecular formula C7H14N2O2 B13070409 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

Cat. No.: B13070409
M. Wt: 158.20 g/mol
InChI Key: BVRRNZURNKSFCM-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and acetic acid groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the aminomethyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to drive the reactions to completion efficiently. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group.

    2-(Pyrrolidin-1-yl)acetic acid: Similar structure but lacks the aminomethyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[2-(aminomethyl)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)

InChI Key

BVRRNZURNKSFCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN

Origin of Product

United States

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